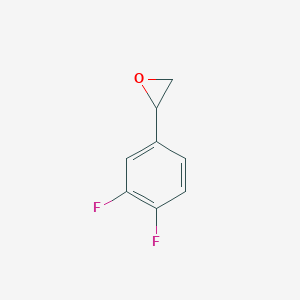

2-(3,4-Difluorophenyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJRFWWCCAHSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308175 | |

| Record name | 2-(3,4-Difluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-13-0 | |

| Record name | 2-(3,4-Difluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,4-Difluorophenyl)oxirane chemical properties

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)oxirane

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of this compound, targeted at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a fluorinated organic compound featuring an epoxide ring attached to a difluorophenyl group. Its chemical structure and properties make it a valuable intermediate in pharmaceutical synthesis. The (S)-enantiomer, in particular, is a key building block for the antiplatelet drug Ticagrelor.[1][2][3]

Quantitative Data Summary

The physicochemical and spectroscopic data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O | [1][4][5] |

| Molecular Weight | 156.13 g/mol | [1][5] |

| Boiling Point | 210–215°C (estimated) | [1] |

| Solubility | Miscible in THF, DCM, ethanol | [1] |

| Optical Rotation ([α]D²⁵) | +42.5° (c=1, CHCl₃) for (S)-enantiomer | [1] |

| ¹H NMR (600 MHz, CDCl₃) | δ 2.73 (dd, J = 5.4, 2.5 Hz, 1H), 3.14 (dd, J = 5.4, 4.0 Hz, 1H), 3.80-3.88 (m, 1H), 6.99-7.11 (m, 2H), 7.14 (dt, J = 10.0, 8.2 Hz, 1H) | [6] |

| ¹³C NMR (151 MHz, CDCl₃) | δ 51.3, 51.4 (d, ⁴JC-F = 1.7 Hz), 114.3 (d, ²JC-F = 18.2 Hz), 117.4 (d, ²JC-F = 17.5 Hz), 121.7 (dd, ³JC-F = 6.5 Hz, ⁴JC-F =3.8 Hz), 134.8 (dd, ³JC-F = 5.7 Hz, ⁴JC-F = 3.5 Hz), 150.2 (dd, ¹JC-F = 248 Hz, ²JC-F = 12.7 Hz), 150.6 (dd, ¹JC-F = 248 Hz, ²JC-F 12.9 Hz) | [6] |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ -135.7 (m, 1F), -136.8 (m, 1F) | [6] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₈H₆F₂O: 156.0387, Found: 156.0389 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of racemic and enantiomerically pure this compound are outlined below.

Synthesis of Racemic this compound

Two primary methods are employed for the synthesis of the racemic mixture.

Method 1: Epoxidation of 3,4-Difluorostyrene

-

Dissolve 14 g (100 mmol) of 3,4-difluorostyrene in tetrahydrofuran under a nitrogen atmosphere.[7]

-

Slowly add a 30% hydrogen peroxide solution (300 mmol) dropwise at 20°C.[7]

-

Maintain the reaction temperature with continuous stirring for 4 hours.[7]

-

Upon completion, add water to the reaction mixture to induce phase separation.[7]

-

Separate the organic layer and wash it with an appropriate amount of water.[7]

-

Concentrate the organic layer under reduced pressure.[7]

-

Purify the final product by column chromatography to yield this compound.[7]

Method 2: Cyclization of ω-Chloro-3,4-difluoroacetophenone

-

React ω-Chloro-3,4-difluoroacetophenone with an aqueous solution of potassium borohydride (KBH₄).[1][8]

-

Maintain the reaction temperature between 50–80°C.[1]

-

Adjust the pH to 10–12 using sodium hydroxide (NaOH) to facilitate the cyclization reaction, yielding the racemic oxirane.[1]

Enantioselective Synthesis: Kinetic Resolution

To obtain the chirally pure (S)-enantiomer, a hydrolytic kinetic resolution of the racemic mixture is performed.

-

Combine the racemic this compound, water, and a chiral (R,R)-SalenCo(II) catalyst (0.5–1.5 mol%).[1][8]

-

Use a solvent system of Water/THF in a 3:1 volume ratio.[1]

-

The reaction selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-2-(3,4-difluorophenyl)oxirane with high enantiomeric excess (>99%).[1]

-

The (S)-enantiomer is then isolated, typically through distillation under reduced pressure.[8]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Epoxidation of 3,4-Difluorostyrene Workflow.

References

- 1. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]

- 5. (2S)-2-(3,4-Difluorophenyl)oxirane | C8H6F2O | CID 30070539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound | 111991-13-0 [chemicalbook.com]

- 8. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

2-(3,4-Difluorophenyl)oxirane molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-(3,4-Difluorophenyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of this compound. An essential chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Ticagrelor, this compound's unique structural features—a strained oxirane ring coupled with an electron-withdrawing difluorophenyl group—dictate its reactivity and utility. This document details its spectroscopic signature, summarizes key quantitative data, and presents established experimental protocols for its synthesis and resolution. Visual diagrams of its structure and relevant synthetic pathways are provided to facilitate a deeper understanding for professionals in chemical research and drug development.

Introduction

This compound is a fluorinated aromatic epoxide. Its structure is characterized by a three-membered heterocyclic oxirane (epoxide) ring attached to a benzene ring substituted with two fluorine atoms at the 3 and 4 positions. The presence of the strained epoxide ring makes the molecule highly susceptible to nucleophilic ring-opening reactions, a key feature exploited in organic synthesis.[1][2] Furthermore, the carbon atom of the oxirane ring bonded to the phenyl group is a stereocenter, meaning the molecule exists as a pair of enantiomers. The (S)-enantiomer is a critical building block in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events.[3][4] Understanding the precise structure and bonding of this intermediate is crucial for optimizing synthetic routes and ensuring the stereochemical purity of the final active pharmaceutical ingredient.

Molecular Structure and Identification

The fundamental structure of this compound consists of a difluorinated phenyl group linked to a C2-oxirane ring. This configuration imparts specific chemical properties and reactivity.[1][3]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | (S)-2-(3,4-Difluorophenyl)ethylene oxide |

| Molecular Formula | C₈H₆F₂O[3][5][6] |

| Molecular Weight | 156.13 g/mol [3][5][6][7] |

| CAS Number | 1006376-63-1 ((S)-enantiomer)[1][5][8] |

| Canonical SMILES | C1C(O1)C2=CC(=C(C=C2)F)F[3] |

| Isomeric SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)F)F ((S)-enantiomer)[3] |

| InChI Key | UNJRFWWCCAHSRB-QMMMGPOBSA-N ((S)-enantiomer)[3] |

Figure 1: 2D structure of this compound.

Chemical Bonding Analysis

The bonding in this compound is entirely covalent. The molecule's reactivity is dominated by two key features: the strained oxirane ring and the electron-withdrawing nature of the difluorophenyl group.

-

Oxirane Ring: The three-membered ring, composed of two carbon atoms and one oxygen atom, possesses significant angular strain because its internal bond angles (approximately 60°) deviate sharply from the ideal tetrahedral angle of 109.5°. This strain makes the epoxide ring thermodynamically unstable and prone to ring-opening reactions when attacked by nucleophiles.[1][2]

-

Aromatic System: The 3,4-difluorophenyl group is a planar, aromatic system. The C-F bonds are highly polarized due to the high electronegativity of fluorine, making them strong and relatively inert under typical reaction conditions. The two fluorine atoms act as electron-withdrawing groups, which can influence the reactivity of the adjacent oxirane ring.

-

C-C and C-O Bonds: The bond lengths and angles within the molecule are typical for sp³ and sp² hybridized carbons, with the notable exception of the strained epoxide ring. While precise crystallographic data is not widely published, computational methods like Density Functional Theory (DFT) are commonly used to model these parameters and predict the molecule's electronic properties.[9]

Spectroscopic and Physicochemical Properties

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Observed Signals (in CDCl₃) |

|---|---|

| ¹H NMR | δ 2.73 (dd, 1H), 3.14 (dd, 1H), 3.80-3.88 (m, 1H), 6.99-7.14 (m, 3H, aromatic)[10] |

| ¹³C NMR | δ 51.3, 51.4 (d, ⁴JC-F = 1.7 Hz), 114.3 (d, ²JC-F = 18.2 Hz), 117.4 (d, ²JC-F = 17.5 Hz), 121.7 (dd), 134.8 (dd), 150.2 (dd), 150.6 (dd)[10] |

| ¹⁹F NMR | δ -135.7 (m, 1F), -136.8 (m, 1F)[10] |

| HRMS (MALDI) | Calculated for C₈H₆F₂O: 156.0387, Found: 156.0389[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum shows distinct signals for the three non-equivalent protons on the oxirane ring, typically found in the upfield region between 2.7 and 3.9 ppm.[10][11] The protons on the phenyl ring appear as a complex multiplet in the aromatic region (6.9-7.4 ppm) due to coupling with each other and with the fluorine atoms.[3]

-

¹³C NMR: The carbon spectrum displays signals for the two oxirane carbons around 51 ppm.[10] The aromatic carbons exhibit complex splitting patterns (doublets or doublets of doublets) due to one-bond, two-bond, and three-bond couplings with the fluorine atoms (¹JCF, ²JCF, ³JCF).

-

¹⁹F NMR: The fluorine spectrum shows two distinct multiplets, one for each of the chemically non-equivalent fluorine atoms on the aromatic ring.[3][10]

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not detailed in the available literature, characteristic epoxide absorbances are well-established. Key peaks are expected in the following regions:

-

1280–1230 cm⁻¹: Symmetric ring "breathing" vibration.[2]

-

950–810 cm⁻¹: Asymmetric C-O-C ring stretch (typically strong).[2]

-

880–750 cm⁻¹: Symmetric C-O-C ring stretch (typically strong).[2] Additional peaks corresponding to C-F stretching and aromatic C-H and C=C vibrations would also be present.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the molecule. The experimentally determined mass is consistent with the calculated exact mass for the molecular formula C₈H₆F₂O.[10]

Experimental Protocols

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the reduction of a halo-ketone precursor followed by intramolecular cyclization.[3][12]

-

Objective: To synthesize the racemic mixture of this compound.

-

Starting Material: ω-Chloro-3,4-difluoroacetophenone.

-

Reagents: Potassium borohydride (KBH₄), sodium hydroxide (NaOH), organic solvent (e.g., methanol, ethanol).

-

Methodology:

-

The starting material, ω-chloro-3,4-difluoroacetophenone, is dissolved in a suitable organic solvent like ethanol.[12]

-

This solution is added dropwise at low temperature (0-5 °C) to an aqueous solution of a reducing agent, such as KBH₄.[12] The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the reduction of the ketone.

-

After the reduction is complete, the temperature is raised (e.g., to 50-80 °C) and the pH is adjusted to be alkaline (pH 10-12) with NaOH to induce intramolecular Williamson ether synthesis (ring closure).[3]

-

Upon completion, the organic layer is separated, and the crude product is purified, typically by distillation under reduced pressure, to yield racemic this compound.[10]

-

Figure 2: Workflow for the synthesis of racemic oxirane.

Hydrolytic Kinetic Resolution for (S)-enantiomer

The desired (S)-enantiomer is obtained from the racemic mixture via hydrolytic kinetic resolution using a chiral catalyst.

-

Objective: To isolate (S)-2-(3,4-difluorophenyl)oxirane from the racemic mixture.

-

Starting Material: Racemic this compound.

-

Reagents: Water, (R,R)-SalenCo(II) catalyst.

-

Methodology:

-

The racemic oxirane, water, and a catalytic amount (e.g., 0.5–1.5 mol%) of the chiral (R,R)-SalenCo(II) complex are mixed.[3][12]

-

The mixture is stirred at a controlled temperature (e.g., 0 °C) for an extended period (e.g., 24 hours).[12]

-

During this process, the catalyst selectively hydrolyzes the (R)-enantiomer to form (R)-1-(3,4-difluorophenyl)ethane-1,2-diol at a much faster rate than the (S)-enantiomer.

-

The reaction is stopped when approximately 50% conversion is reached.

-

The unreacted (S)-2-(3,4-difluorophenyl)oxirane, now in high enantiomeric excess (>99% ee), is separated from the diol by-product and the catalyst, typically via filtration and distillation under reduced pressure.[3][12]

-

References

- 1. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. (2S)-2-(3,4-Difluorophenyl)oxirane | C8H6F2O | CID 30070539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (S)-2-(3,4-Difluorophenyl)oxirane CAS#: 1006376-63-1 [m.chemicalbook.com]

- 8. 1006376-63-1 Cas No. | (2S)-2-(3,4-Difluorophenyl)oxirane | Apollo [store.apolloscientific.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 12. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-(3,4-Difluorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3,4-Difluorophenyl)oxirane, a molecule of interest in synthetic chemistry and drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented with experimental protocols and a workflow visualization to aid in the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.73 | dd | 5.4, 2.5 | 1H | Oxirane CH₂ |

| 3.14 | dd | 5.4, 4.0 | 1H | Oxirane CH₂ |

| 3.80-3.88 | m | - | 1H | Oxirane CH |

| 6.99-7.11 | m | - | 2H | Aromatic CH |

| 7.14 | dt | 10.0, 8.2 | 1H | Aromatic CH |

Solvent: CDCl₃, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 51.3 | s | - | Oxirane CH |

| 51.4 | d | ⁴JC-F = 1.7 | Oxirane CH₂ |

| 114.3 | d | ²JC-F = 18.2 | Aromatic CH |

| 117.4 | d | ²JC-F = 17.5 | Aromatic CH |

| 121.7 | dd | ³JC-F = 6.5, ⁴JC-F = 3.8 | Aromatic CH |

| 134.8 | dd | ³JC-F = 5.7, ⁴JC-F = 3.5 | Aromatic C |

| 150.2 | dd | ¹JC-F = 248, ²JC-F = 12.7 | Aromatic C-F |

| 150.6 | dd | ¹JC-F = 248, ²JC-F = 12.9 | Aromatic C-F |

Solvent: CDCl₃, Spectrometer Frequency: 151 MHz[1]

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -135.7 | m |

| -136.8 | m |

Solvent: CDCl₃, Spectrometer Frequency: 282 MHz[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M]⁻ | 156.0387 | 156.0389 |

Ionization Method: MALDI (Matrix-Assisted Laser Desorption/Ionization)[1]

Table 5: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1585 | Aromatic C=C | Stretching |

| 1500-1400 | Aromatic C=C | Stretching |

| 1280-1230 | Epoxide Ring | Symmetric Ring Breathing |

| 950-810 | Epoxide C-O-C | Asymmetric Stretching |

| 880-750 | Epoxide C-O-C | Symmetric Stretching |

| ~1250 & ~1050 | Aryl C-O | Stretching |

| 900-675 | Aromatic C-H | Out-of-plane Bending |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of the compound can be obtained using an FTIR spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer. For a solid or non-volatile liquid sample, Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are common techniques. In MALDI, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser. In ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 2-(3,4-Difluorophenyl)oxirane (boiling point, solubility)

A Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)oxirane

This technical guide provides a comprehensive overview of the known physical properties of this compound, with a specific focus on its boiling point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines available data, details relevant experimental methodologies, and presents key chemical synthesis pathways.

Physical and Chemical Properties

This compound is a fluorinated organic compound featuring an oxirane (epoxide) ring attached to a difluorophenyl group. Its chemical structure is fundamental to its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1][2][3] |

| Boiling Point | 186.8 ± 40.0 °C (Predicted) | [3] |

| 210–215 °C (Estimated) | [1] | |

| Solubility | Soluble in organic solvents. | [4] |

| Miscible in THF, DCM, ethanol. | [1] |

Experimental Protocols

While specific experimental data for the determination of the physical properties of this compound are not extensively detailed in the public domain, standard methodologies for compounds of this class are well-established. The following protocols describe how these properties would be determined.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of this compound, the micro-boiling point method using a Thiele tube is a suitable technique.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6]

For larger sample volumes, a distillation or reflux setup can be used to determine the boiling point.[5]

Solubility Determination

The solubility of this compound in various organic solvents can be determined through standardized laboratory procedures.

Apparatus:

-

Test tubes or vials

-

Graduated pipettes or syringes

-

Vortex mixer or shaker

-

A selection of organic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), ethanol, acetone, etc.)

-

Sample of this compound

Procedure:

-

A measured volume (e.g., 1 mL) of the selected solvent is added to a test tube.

-

A small, measured amount of this compound is added to the solvent.

-

The mixture is agitated using a vortex mixer or shaker until the solute is fully dissolved or no further dissolution is observed.

-

If the compound dissolves completely, further aliquots are added until the solution becomes saturated (i.e., solid material remains undissolved).

-

The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent to create a saturated solution.[7]

Synthesis and Applications

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A common synthetic route involves the cyclization of a precursor followed by kinetic resolution.

Caption: Synthetic workflow for this compound.

One of the notable applications of (S)-2-(3,4-Difluorophenyl)oxirane is its role as a crucial building block in the synthesis of Ticagrelor, a P2Y₁₂ receptor antagonist used to prevent thrombotic events.[1]

Caption: Role of this compound in Ticagrelor synthesis.[1]

References

- 1. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

- 2. (2S)-2-(3,4-Difluorophenyl)oxirane | C8H6F2O | CID 30070539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-(3,4-Difluorophenyl)oxirane CAS#: 1006376-63-1 [m.chemicalbook.com]

- 4. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Varnishes and Surface Coatings: Solubility Test Description & Solvents Used in Solubility Tests - MediaWiki [conservation-wiki.com]

Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing racemic 2-(3,4-difluorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceutical compounds. The document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor for the synthesis of pharmacologically active molecules. Its structural features, including a reactive epoxide ring and a difluorinated phenyl group, make it a valuable synthon for introducing these moieties into larger, more complex structures. The methodologies outlined herein provide a foundation for the laboratory-scale synthesis of this compound.

Synthetic Strategies

Two principal and effective strategies for the synthesis of racemic this compound have been identified in the literature: the reduction and subsequent cyclization of a halo-ketone precursor, and the Corey-Chaykovsky epoxidation of the corresponding aldehyde.

Route 1: From ω-Chloro-3,4-difluoroacetophenone

This widely utilized method involves a "one-pot" reaction where ω-chloro-3,4-difluoroacetophenone is first reduced to the corresponding chlorohydrin, which then undergoes intramolecular cyclization under basic conditions to yield the desired oxirane. This approach is advantageous due to the use of inexpensive reducing agents and the operational simplicity of a one-pot procedure.[1]

Caption: Synthesis of this compound from ω-Chloro-3,4-difluoroacetophenone.

Route 2: Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction provides a direct method for the conversion of an aldehyde to an epoxide.[2][3][4][5] In this case, 3,4-difluorobenzaldehyde is treated with a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base.[5][6] This reaction is known for its high efficiency and selectivity for epoxide formation over olefination, which is observed with phosphorus ylides (Wittig reaction).[3][4][6]

Caption: Corey-Chaykovsky epoxidation of 3,4-Difluorobenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic routes, allowing for a direct comparison of their efficiencies.

| Parameter | Route 1: From ω-Chloro-3,4-difluoroacetophenone | Route 2: Corey-Chaykovsky Epoxidation |

| Starting Material | ω-Chloro-3,4-difluoroacetophenone | 3,4-Difluorobenzaldehyde[7][8][9] |

| Key Reagents | KBH4, Base (e.g., NaOH) | Trimethylsulfonium iodide, Strong Base (e.g., NaH) |

| Solvent(s) | Methanol/Water or Ethanol/Water | DMSO, THF |

| Reaction Temperature | 0 °C to 80 °C | Room Temperature |

| Reported Yield | 78-85%[1][10] | Typically high (literature for similar substrates) |

| Purity | High, requires purification | High, requires purification |

Experimental Protocols

Protocol 1: Synthesis from ω-Chloro-3,4-difluoroacetophenone

This protocol is adapted from the procedure described in patent CN103087011A.[1]

Materials:

-

ω-Chloro-3,4-difluoroacetophenone (1.0 mol, 190.57 g)

-

Potassium borohydride (KBH4) (1.2-1.3 mol, 64.8-70.2 g)

-

Methanol or Ethanol

-

Water

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

In a suitable reaction vessel, suspend potassium borohydride (1.2-1.3 mol) in 100 mL of water.

-

Dissolve ω-chloro-3,4-difluoroacetophenone (1.0 mol) in methanol or ethanol.

-

Add the solution of ω-chloro-3,4-difluoroacetophenone dropwise to the KBH4 suspension while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 3 hours. Monitor the progress of the reduction by Thin Layer Chromatography (TLC).

-

Once the reduction is complete, raise the temperature to 70-80 °C and continue to stir for an additional 2-2.5 hours to facilitate the intramolecular cyclization. Monitor the ring closure by TLC.

-

After the cyclization is complete, cool the reaction mixture and separate the organic layer.

-

The crude product can be purified by distillation under reduced pressure to yield racemic this compound.

Protocol 2: Corey-Chaykovsky Epoxidation

This is a general protocol for the Corey-Chaykovsky reaction adapted for the synthesis of this compound.[2][3][5]

Materials:

-

Trimethylsulfonium iodide (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

3,4-Difluorobenzaldehyde (1.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfonium iodide (1.1 eq) at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

-

In a separate flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Add the solution of 3,4-difluorobenzaldehyde dropwise to the sulfur ylide solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure racemic this compound.

Conclusion

The synthesis of racemic this compound can be reliably achieved through at least two distinct and efficient chemical pathways. The choice between the reduction and cyclization of ω-chloro-3,4-difluoroacetophenone and the Corey-Chaykovsky epoxidation of 3,4-difluorobenzaldehyde will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both methods are capable of producing the target compound in good yields, providing a solid foundation for further applications in drug discovery and development. It is recommended that each procedure be optimized for the specific laboratory conditions to ensure the best possible outcomes.

References

- 1. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 7. 3,4-Difluorobenzaldehyde [xieshichem.com]

- 8. 3,4-Difluorobenzaldehyde 97 34036-07-2 [sigmaaldrich.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

Starting materials for 2-(3,4-Difluorophenyl)oxirane synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 2-(3,4-Difluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document provides a comparative overview of common starting materials, detailed experimental protocols for key reactions, and quantitative data to aid in the selection of the most suitable synthetic strategy.

Synthesis from ω-Chloro-3,4-difluoroacetophenone

A prevalent and well-documented method for the synthesis of this compound, particularly for obtaining the enantiomerically pure (S)-form, commences with ω-chloro-3,4-difluoroacetophenone. This pathway involves the initial formation of a racemic mixture of the oxirane, followed by a kinetic resolution to isolate the desired enantiomer.

Synthesis of Racemic this compound

The initial step involves the reduction of the ketone and subsequent intramolecular cyclization to form the epoxide ring.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials:

-

ω-Chloro-3,4-difluoroacetophenone

-

Potassium borohydride (KBH₄)

-

Methanol

-

Water

-

Sodium hydroxide (NaOH) for pH adjustment

-

-

Procedure:

-

A solution of ω-chloro-3,4-difluoroacetophenone (1.0 mol) in methanol is prepared.

-

This solution is added dropwise to a cooled (0 °C) aqueous solution of KBH₄ (1.3 mol). The reaction mixture is stirred at this temperature for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reduction, the temperature is raised to 70 °C, and the pH is adjusted to 10-12 with NaOH to facilitate the cyclization reaction. The mixture is stirred for an additional 2.5 hours.

-

After the cyclization is complete (monitored by TLC), the organic layer is separated to yield racemic this compound.

-

Kinetic Resolution of Racemic this compound

To obtain the enantiomerically pure (S)-2-(3,4-Difluorophenyl)oxirane, a hydrolytic kinetic resolution is employed, often utilizing a chiral Salen-Co(II) complex as a catalyst.[1] This process selectively hydrolyzes the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer.

Experimental Protocol: Hydrolytic Kinetic Resolution

-

Materials:

-

Racemic this compound

-

(R,R)-SalenCo(II) catalyst

-

Water

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

The racemic this compound is mixed with water and a catalytic amount of (R,R)-SalenCo(II) (0.5–1.5 mol%) in a water/THF solvent system.

-

The reaction is allowed to proceed, during which the (R)-enantiomer is selectively hydrolyzed to (R)-3,4-difluorophenylethylene glycol.

-

Upon completion, (S)-2-(3,4-Difluorophenyl)oxirane is isolated by distillation under reduced pressure. The by-product, (R)-3,4-difluorophenylethylene glycol, can be racemized and cyclized back to the racemic oxirane for reuse.

-

Quantitative Data

| Starting Material | Product | Reagents | Yield | Purity (ee) | Reference |

| ω-Chloro-3,4-difluoroacetophenone | Racemic this compound | KBH₄, NaOH | 78–85% | N/A | [1] |

| Racemic this compound | (S)-2-(3,4-Difluorophenyl)oxirane | (R,R)-SalenCo(II), H₂O | >99% | >99% | [1] |

Synthetic Workflow from ω-Chloro-3,4-difluoroacetophenone

Caption: Synthesis of (S)-2-(3,4-Difluorophenyl)oxirane from ω-chloro-3,4-difluoroacetophenone.

Synthesis from 3,4-Difluorobenzaldehyde

An alternative approach utilizes 3,4-difluorobenzaldehyde as the starting material. The oxirane ring can be constructed through well-established olefination reactions followed by epoxidation, or more directly via reactions such as the Corey-Chaykovsky or Darzens reactions.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a direct method to form epoxides from aldehydes using a sulfur ylide, such as dimethylsulfonium methylide.[2][3]

Experimental Protocol: Corey-Chaykovsky Reaction

-

Materials:

-

3,4-Difluorobenzaldehyde

-

Trimethylsulfonium iodide

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))

-

-

Procedure:

-

Trimethylsulfonium iodide is dissolved in the anhydrous solvent.

-

The strong base is added to the solution to generate the sulfur ylide in situ.

-

3,4-Difluorobenzaldehyde is then added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (often low to room temperature) until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

-

Darzens Reaction

The Darzens condensation reaction involves the reaction of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, which can then be hydrolyzed and decarboxylated to the desired oxirane.[4]

Experimental Protocol: Darzens Reaction

-

Materials:

-

3,4-Difluorobenzaldehyde

-

An α-haloester (e.g., ethyl chloroacetate)

-

A base (e.g., sodium ethoxide or potassium tert-butoxide)

-

Anhydrous solvent (e.g., diethyl ether or benzene)

-

-

Procedure:

-

A solution or suspension of the base is prepared in the anhydrous solvent.

-

A mixture of 3,4-difluorobenzaldehyde and the α-haloester is added dropwise to the base at a controlled temperature (often 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is quenched with cold water, and the α,β-epoxy ester is extracted.

-

The crude ester is then subjected to hydrolysis (e.g., with aqueous NaOH) followed by acidification and heating to induce decarboxylation, yielding this compound.

-

Quantitative Data

| Starting Material | Reaction | Reagents | Typical Yield Range |

| 3,4-Difluorobenzaldehyde | Corey-Chaykovsky | Trimethylsulfonium iodide, Strong Base | Good to Excellent |

| 3,4-Difluorobenzaldehyde | Darzens Condensation | α-haloester, Base | Good |

Synthetic Pathways from 3,4-Difluorobenzaldehyde

References

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3,4-Difluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its principal applications in drug development.

Chemical Identity and Properties

This compound is a fluorinated aromatic epoxide. Its chemical structure consists of an oxirane (epoxide) ring attached to a 3,4-difluorophenyl group. The presence of a chiral center at the carbon atom of the oxirane ring bonded to the phenyl group means it can exist as two enantiomers, (S) and (R), or as a racemic mixture.

IUPAC Names and CAS Numbers:

The nomenclature and Chemical Abstracts Service (CAS) numbers for this compound are specific to its stereochemistry.

| Compound Name | IUPAC Name | CAS Number |

| (S)-enantiomer | (2S)-2-(3,4-difluorophenyl)oxirane | 1006376-63-1[1][2] |

| (R)-enantiomer | (2R)-2-(3,4-difluorophenyl)oxirane | 1414348-36-9[3] |

| Racemic mixture | This compound | 111991-13-0 |

Physicochemical Data:

A summary of the key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₆F₂O[3] |

| Molecular Weight | 156.13 g/mol [3] |

| Boiling Point | 210-215 °C (estimated)[3] |

| Solubility | Miscible in THF, DCM, and ethanol[3] |

| ¹H NMR (CDCl₃) | δ 2.75 (dd, J=5.2 Hz, 1H, CH₂O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic)[3] |

| ¹⁹F NMR | δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4)[3] |

Synthesis and Enantiomeric Resolution

The industrial synthesis of this compound typically involves a two-step process: the formation of the racemic mixture followed by a kinetic resolution to isolate the desired enantiomer.

Synthesis of Racemic this compound

Experimental Protocol:

The synthesis of racemic this compound can be achieved through the cyclization of ω-chloro-3,4-difluoroacetophenone.[3]

-

Reduction and Cyclization: ω-Chloro-3,4-difluoroacetophenone is treated with an aqueous solution of a reducing agent, such as potassium borohydride (KBH₄).

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50–80 °C under alkaline conditions (pH 10–12), which can be maintained by the addition of sodium hydroxide (NaOH).[3]

-

Work-up and Isolation: After the reaction is complete, the racemic 3,4-difluorophenyloxirane is isolated. This method generally results in yields of 78–85%.[3]

Hydrolytic Kinetic Resolution of Racemic this compound

The separation of the enantiomers is most commonly achieved through a hydrolytic kinetic resolution (HKR) catalyzed by a chiral SalenCo(II) complex.[3][4] This process selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Experimental Protocol:

-

Catalyst System: The racemic this compound is subjected to hydrolysis in the presence of a chiral catalyst, typically (R,R)-SalenCo(II) at a loading of 0.5–1.5 mol%.[3]

-

Reaction Conditions: The reaction is carried out in a biphasic solvent system, such as water and tetrahydrofuran (THF) in a 3:1 v/v ratio.[3]

-

Enantioselective Hydrolysis: The (R,R)-SalenCo(II) catalyst selectively catalyzes the hydrolysis of the (R)-enantiomer to the corresponding diol, (R)-1-(3,4-difluorophenyl)ethane-1,2-diol.

-

Isolation of (S)-enantiomer: The unreacted (S)-2-(3,4-Difluorophenyl)oxirane can then be isolated with high enantiomeric excess (>99% ee).[3] The by-product, the (R)-diol, can be recycled by racemization and cyclization back to the racemic epoxide.[4]

Application in Drug Development: Synthesis of Ticagrelor

The primary application of (S)-2-(3,4-Difluorophenyl)oxirane is as a crucial chiral building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[3]

Synthetic Pathway to Ticagrelor

The synthesis of Ticagrelor from (S)-2-(3,4-Difluorophenyl)oxirane involves several key transformations. The initial step is the stereospecific ring-opening of the epoxide to form the key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This intermediate is then coupled with a substituted triazolopyrimidine core to eventually yield Ticagrelor.

Caption: Synthetic pathway from (S)-2-(3,4-Difluorophenyl)oxirane to Ticagrelor.

Experimental Workflow for Ticagrelor Synthesis

The following diagram outlines the general experimental workflow for the synthesis of Ticagrelor, highlighting the central role of (S)-2-(3,4-Difluorophenyl)oxirane.

Caption: Experimental workflow for the synthesis of Ticagrelor.

Other Potential Applications and Biological Activity

While the primary use of this compound is in the synthesis of Ticagrelor, the oxirane moiety is a reactive functional group that can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The biological activity of structurally similar fluoroaryl-substituted compounds is an active area of research, with some analogs exhibiting potential as antimicrobial or anticancer agents. However, specific biological activities of this compound itself, beyond its role as a synthetic intermediate, are not extensively documented in publicly available literature.

Conclusion

This compound, particularly its (S)-enantiomer, is a high-value chemical intermediate with a critical role in the pharmaceutical industry. Its synthesis and enantiomeric purification through hydrolytic kinetic resolution are well-established processes. The primary driver for its demand is its integral role in the manufacturing of Ticagrelor. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient and stereocontrolled production of this life-saving medication.

References

- 1. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

- 4. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-(3,4-Difluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-(3,4-Difluorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Ticagrelor.[1][2] Given its reactive epoxide functional group and aromatic fluorine substituents, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and detailed protocols for handling, storage, and disposal.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is fundamental to its safe handling. The following tables summarize the key physicochemical and hazard information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| CAS Number | 1006376-63-1 (for the (S)-enantiomer) |

| Appearance | Not specified, likely a liquid |

| Boiling Point | 76 - 79 °C at 20 hPa |

| Density | 1.197 g/cm³ at 25 °C |

Data sourced from publicly available safety data sheets.

Table 2: GHS Hazard Classification and Statements

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquids |

| H227: Combustible liquid |

| Acute Toxicity, Oral |

| H302: Harmful if swallowed |

| Skin Corrosion/Irritation |

| H315: Causes skin irritation |

| Serious Eye Damage/Irritation |

| H319: Causes serious eye irritation |

| Specific Target Organ Toxicity |

| H335: May cause respiratory irritation |

Classification based on aggregated data from chemical suppliers.[3]

Toxicological and Metabolic Considerations

Epoxides as a class are recognized for their reactivity as alkylating agents, which underlies their potential toxicity.[4] The primary mechanism of toxicity for aromatic epoxides involves metabolic activation by cytochrome P450 enzymes into highly reactive arene oxides. These intermediates can covalently bind to cellular macromolecules such as DNA and proteins, potentially leading to mutagenicity and carcinogenicity.

The metabolic fate of this compound is likely to follow this pathway. The diagram below illustrates the potential metabolic activation and detoxification routes.

Caption: Metabolic pathway of this compound.

Safety and Handling Precautions

Due to its hazardous properties, handling this compound requires strict adherence to safety protocols, utilizing a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently.

-

Respiratory Protection: For situations with a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge is necessary.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[5] The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of via a licensed contractor. Do not dispose of it down the drain.

The logical workflow for handling this compound is summarized in the diagram below.

Caption: Safe handling workflow for this compound.

Experimental Protocols

The following are generalized protocols for the safe use of this compound in a laboratory setting, adapted from procedures for the synthesis of Ticagrelor. These should be adapted to the specific requirements of the planned experiment.

General Reaction Setup

-

Preparation: Before starting, ensure that the chemical fume hood is clean and uncluttered. Assemble all necessary glassware and ensure it is dry and free from contaminants. Have appropriate quenching and spill control materials readily available.

-

Inert Atmosphere: For reactions requiring anhydrous conditions, assemble the glassware and flame-dry under vacuum or purge with an inert gas (e.g., argon or nitrogen).

-

Reagent Transfer: Transfer this compound from its storage container to the reaction vessel inside the fume hood using a syringe or cannula.

-

Temperature Control: If the reaction is exothermic, use an ice bath or other cooling system to maintain the desired temperature, especially during the addition of other reagents.

Protocol for a Nucleophilic Ring-Opening Reaction

This protocol is representative of a common use for this epoxide, for instance, reacting it with an amine.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nucleophile (e.g., an amine) in a suitable anhydrous solvent (e.g., ethanol, THF).

-

Addition of Epoxide: Slowly add a solution of this compound in the same solvent to the stirred solution of the nucleophile at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS).

-

Work-up and Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a quenching solution to neutralize any unreacted reagents. For unreacted epoxide, a solution of a mild acid or a nucleophilic scavenger can be used.

-

Extraction and Purification: Proceed with standard aqueous work-up, extraction with an organic solvent, drying, and purification by chromatography or crystallization.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

-

Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

This compound is a valuable synthetic intermediate with significant but manageable hazards. A comprehensive understanding of its reactivity, potential metabolic pathways, and strict adherence to established safety protocols are paramount for its safe use in research and development. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. sarponggroup.com [sarponggroup.com]

- 3. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]

- 5. artsci.usu.edu [artsci.usu.edu]

A Technical Guide to the Chirality and Stereochemistry of 2-(3,4-Difluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemical properties of 2-(3,4-difluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the P2Y12 receptor antagonist, Ticagrelor. This document details the synthesis of the racemic mixture and its subsequent resolution into its constituent enantiomers. It includes detailed experimental protocols, characterization data, and analytical methodologies for determining enantiomeric purity. Furthermore, this guide elucidates the role of this chiral building block in the context of its downstream therapeutic target by illustrating the relevant signaling pathway.

Introduction

This compound is a chiral epoxide containing a stereogenic center at the benzylic carbon of the oxirane ring. Consequently, it exists as a pair of enantiomers: (S)-2-(3,4-difluorophenyl)oxirane and (R)-2-(3,4-difluorophenyl)oxirane. The specific stereochemistry of this intermediate is critical in the synthesis of pharmacologically active molecules where only one enantiomer exhibits the desired therapeutic effect. The (S)-enantiomer is a crucial building block for the synthesis of Ticagrelor, an antiplatelet medication used to prevent thrombotic events.[1] This guide will delve into the synthesis, resolution, and characterization of these enantiomers.

Physicochemical and Stereochemical Properties

The fundamental properties of this compound are summarized in the table below. The chirality of the molecule gives rise to distinct optical properties for each enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| (S)-Enantiomer CAS | 1006376-63-1 | [2][3] |

| (R)-Enantiomer CAS | Not specified | |

| Specific Rotation [α]D25 of (S)-enantiomer | +42.5° (c=1, CHCl₃) | [1] |

| Specific Rotation [α]D of (R)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. |

Synthesis and Chiral Resolution

The most common industrial synthesis of enantiomerically pure this compound involves a two-step process: the formation of the racemic epoxide followed by a hydrolytic kinetic resolution.[1][4]

Synthesis of Racemic this compound

The racemic epoxide is synthesized from ω-chloro-3,4-difluoroacetophenone via reduction and subsequent intramolecular cyclization.[1][4]

Reaction Scheme:

Hydrolytic Kinetic Resolution (HKR)

The separation of the racemic mixture is achieved through a hydrolytic kinetic resolution catalyzed by a chiral Salen-Co(II) complex. In this process, the (R,R)-SalenCo(II) catalyst selectively hydrolyzes the (R)-enantiomer to the corresponding diol, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[1]

Reaction Scheme:

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from the procedure described in patent CN103087011A.[4]

Materials:

-

ω-chloro-3,4-difluoroacetophenone

-

Potassium borohydride (KBH₄)

-

Methanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve ω-chloro-3,4-difluoroacetophenone (1.0 eq) in methanol.

-

In a separate vessel, prepare an aqueous solution of potassium borohydride (KBH₄) (1.3 eq).

-

Cool the KBH₄ solution to 0°C and slowly add the solution of ω-chloro-3,4-difluoroacetophenone dropwise.

-

Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

After completion of the reduction, raise the temperature to 50-80°C to facilitate the intramolecular cyclization to the epoxide. The pH should be maintained between 10-12 with the addition of NaOH.[1]

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound. A typical yield is in the range of 78-85%.[1]

Hydrolytic Kinetic Resolution of Racemic this compound

This protocol is based on the method detailed in patent CN103087011A.[4]

Materials:

-

Racemic this compound

-

(R,R)-SalenCo(II) catalyst (0.5-1.5 mol%)

-

Water (0.5-0.6 eq relative to the racemate)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of racemic this compound in a mixture of water and THF (e.g., 3:1 v/v), add the (R,R)-SalenCo(II) catalyst.[1]

-

Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.

-

The reaction is typically stopped when the conversion of the starting material reaches approximately 50%, at which point the enantiomeric excess of the (S)-epoxide is expected to be >99%.[1]

-

Upon completion, the (S)-2-(3,4-difluorophenyl)oxirane can be isolated from the reaction mixture by distillation under reduced pressure. The by-product, (R)-1-(3,4-difluorophenyl)ethane-1,2-diol, can also be recovered.

Characterization and Analytical Methods

Spectroscopic Data

The following data is for racemic this compound.[5]

| Technique | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ 2.73 (dd, J = 5.4, 2.5 Hz, 1H), 3.14 (dd, J = 5.4, 4.0 Hz, 1H), 3.80-3.88 (m, 1H), 6.99-7.11 (m, 2H), 7.14 (dt, J = 10.0, 8.2 Hz, 1H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ 51.3, 51.4 (d, ⁴JC-F = 1.7 Hz), 114.3 (d, ²JC-F = 18.2 Hz), 117.4 (d, ²JC-F = 17.5 Hz), 121.7 (dd, ³JC-F = 6.5 Hz, ⁴JC-F = 3.8 Hz), 134.8 (dd, ³JC-F = 5.7 Hz, ⁴JC-F = 3.5 Hz), 150.2 (dd, ¹JC-F = 248 Hz, ²JC-F = 12.7 Hz), 150.6 (dd, ¹JC-F = 248 Hz, ²JC-F = 12.9 Hz) |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ -135.7 (m, 1F), -136.8 (m, 1F) |

Enantiomeric Purity Analysis

The determination of enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

Chiral HPLC Method Development (General Guidance):

-

Columns: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H or Chiralcel OD-H, or Pirkle-type CSPs such as (R,R)-Whelk-O 1 are often effective for the separation of aryl epoxides.[6]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol. For reversed-phase, a mixture of acetonitrile and water or a buffer is used.

-

Detection: UV detection is commonly employed.

Chiral GC Method Development (General Guidance):

-

Columns: Cyclodextrin-based capillary columns are frequently used for the separation of volatile chiral compounds like epoxides.

Role in Drug Development: Ticagrelor and the P2Y12 Signaling Pathway

(S)-2-(3,4-Difluorophenyl)oxirane is a key intermediate in the synthesis of Ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist. Ticagrelor inhibits platelet activation and aggregation, thereby reducing the risk of cardiovascular events in patients with acute coronary syndrome.

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of Ticagrelor.

Caption: Ticagrelor's Inhibition of the P2Y12 Signaling Pathway.

Pathway Description: Adenosine diphosphate (ADP) is a key agonist in platelet activation. When ADP binds to the P2Y12 receptor on the surface of platelets, it inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn leads to lower levels of phosphorylated vasodilator-stimulated phosphoprotein (VASP-P). The dephosphorylation of VASP is a critical step that ultimately promotes platelet activation and aggregation. Ticagrelor acts as a direct antagonist of the P2Y12 receptor, binding to a site distinct from ADP.[7][8] This binding prevents ADP from activating the receptor, thereby maintaining higher levels of cAMP and VASP-P, which ultimately inhibits platelet activation and aggregation.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. The ability to produce this intermediate in high enantiomeric purity, particularly the (S)-enantiomer, is critical for the synthesis of life-saving drugs like Ticagrelor. This guide has provided a detailed overview of its stereochemistry, synthesis, resolution, and characterization, as well as its biological relevance. The experimental protocols and analytical guidance herein are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Experimental Workflows

References

- 1. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. (2S)-2-(3,4-Difluorophenyl)oxirane | C8H6F2O | CID 30070539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. uma.es [uma.es]

- 8. 1006376-63-1|(S)-2-(3,4-Difluorophenyl)oxirane|BLD Pharm [bldpharm.com]

A Technical Guide to 2-(3,4-Difluorophenyl)oxirane: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

2-(3,4-Difluorophenyl)oxirane is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the reactive epoxide ring and the 3,4-difluorophenyl moiety, make it a valuable chiral building block for synthesizing complex, biologically active molecules. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its application in synthesis. The chiral nature of the molecule, specifically the (S)-enantiomer, is crucial for its primary use in the synthesis of stereospecific drugs.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O | [2][3][4] |

| Molecular Weight | 156.13 g/mol | [2][3][5][6] |

| CAS Number | 1006376-63-1 ((S)-enantiomer) | [3][4][5] |

| IUPAC Name | (2S)-2-(3,4-difluorophenyl)oxirane | [2][3] |

| Boiling Point | 210–215°C (estimated) | [2] |

| Solubility | Miscible in THF, DCM, ethanol | [2] |

| Optical Rotation | [α]D²⁵ = +42.5° (c=1, CHCl₃) | [2] |

| ¹H NMR (CDCl₃) | δ 2.75 (dd, J=5.2 Hz, 1H, CH₂O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic) | [2] |

| ¹⁹F NMR | δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4) | [2] |

Commercial Availability and Suppliers

Both the racemic mixture and the enantiomerically pure forms of this compound are commercially available from various chemical suppliers. These suppliers often cater to research and development as well as bulk manufacturing needs, providing critical intermediates for the pharmaceutical industry.

| Supplier | Product Name(s) | Purity/Form | CAS Number |

| Vulcanchem | (S)-2-(3,4-Difluorophenyl)oxirane | Not Specified | 1414348-36-9 |

| Hangzhou Proserre Chemical | (R)-2-(3,4-difluorophenyl)oxirane, (S)-2-(3,4-difluorophenyl)oxirane | Pharmaceutical Intermediate | Not Specified |

| Simson Pharma Limited | (S)-2-(3,4-Difluorophenyl)oxirane | Not Specified | 1006376-63-1 |

| Pharmaffiliates | (S)-2-(3,4-Difluorophenyl)oxirane | Pharmaceutical Standard | 1006376-63-1 |

| Apollo Scientific | (2S)-2-(3,4-Difluorophenyl)oxirane | Technical Grade | 1006376-63-1 |

| CLEARSYNTH | (S)-2-(3,4-Difluorophenyl)oxirane | Not Specified | 1006376-63-1 |

| BLDpharm | (S)-2-(3,4-Difluorophenyl)oxirane | Not Specified | 1006376-63-1 |

| Santa Cruz Biotechnology | This compound | Not Specified | Not Specified |

| BOC Sciences | (S)-2-(3,4-Difluorophenyl)oxirane | Not Specified | 1006376-63-1 |

Experimental Protocols: Synthesis

The predominant industrial method for producing enantiomerically pure (S)-2-(3,4-Difluorophenyl)oxirane involves a hydrolytic kinetic resolution (HKR) of the racemic epoxide.[2][7] This process uses a chiral catalyst to selectively hydrolyze one enantiomer, leaving the desired enantiomer in high purity.

Protocol: Synthesis via Hydrolytic Kinetic Resolution

This two-step process begins with the formation of a racemic epoxide, followed by the catalytic resolution to isolate the (S)-enantiomer.[2][7]

Step 1: Synthesis of Racemic this compound

-

Reactant Preparation : Dissolve the starting material, ω-chloro-3,4-difluoroacetophenone, in a suitable organic solvent.

-

Reduction and Cyclization : Add the organic solution dropwise to an aqueous solution of potassium borohydride (KBH₄).

-

Reaction Conditions : Heat the mixture to 50–80°C. The cyclization to form the epoxide ring occurs under alkaline conditions (pH 10–12), which can be adjusted with NaOH.

-

Workup : After the reaction is complete, perform a standard workup, likely involving extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentration under reduced pressure to yield the racemic this compound.[8] The reported yield for this step is typically between 78-85%.[2]

Step 2: Enantiomeric Separation via Kinetic Resolution

-

Catalyst System : Prepare a mixture of the racemic this compound, water, and the chiral (R,R)-SalenCo(II) catalyst (0.5–1.5 mol%). A common solvent system is a mixture of water and THF.[2]

-

Resolution Reaction : The (R,R)-SalenCo(II) catalyst selectively catalyzes the hydrolysis of the (R)-enantiomer to the corresponding (R)-1-(3,4-difluorophenyl)ethane-1,2-diol. The desired (S)-enantiomer does not react and remains in the mixture.

-

Isolation : Upon completion of the reaction, the unreacted (S)-2-(3,4-Difluorophenyl)oxirane is isolated via distillation under reduced pressure. This method can achieve an enantiomeric excess (ee) of >99% for the (S)-enantiomer.[2]

-

Byproduct Recycling : The by-product, (R)-1-(3,4-difluorophenyl)ethane-1,2-diol, can be racemized and cyclized back to the racemic epoxide, allowing it to be reused as a starting material in a subsequent resolution reaction.[7]

Applications in Medicinal Chemistry and Drug Development

The primary application of (S)-2-(3,4-Difluorophenyl)oxirane is as a crucial chiral intermediate in the synthesis of Ticagrelor.[2][4]

Key Intermediate for Ticagrelor

Ticagrelor is a P2Y₁₂ receptor antagonist used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. The synthesis of Ticagrelor relies on the stereospecific opening of the epoxide ring of (S)-2-(3,4-Difluorophenyl)oxirane by a nucleophile.[2] This reaction establishes a key stereocenter in the final drug molecule. The high enantiomeric purity of the epoxide is essential for the efficacy and safety of Ticagrelor.[2] Anant Pharmaceuticals has identified this epoxide as "Ticagrelor Impurity 178," highlighting the need for its strict control in the final drug formulation.[2]

Potential in Calpain Inhibition

Structural analogs of this compound have demonstrated inhibitory activity against calpain-1.[2] Calpains are cysteine proteases implicated in neurodegenerative diseases. For instance, one analog showed an IC₅₀ of 100 nM against calpain-1.[2] This suggests that derivatives synthesized from this epoxide could be explored as potential therapeutics for conditions like tauopathies, where preclinical models have shown that calpain modulation can reduce phosphorylated tau levels.[2]

General Utility in Drug Discovery

The 3,4-difluorophenyl group is a common motif in various therapeutic agents. Its presence can improve metabolic stability and receptor binding affinity. For example, this moiety is found in compounds targeting the serotonin transporter (SERT), such as certain selective serotonin reuptake inhibitors (SSRIs).[9] Therefore, this compound serves as a versatile starting material for creating libraries of novel drug candidates for a range of biological targets, including kinase inhibitors and antimicrobial agents.[9]

Conclusion and Future Directions

This compound, particularly the (S)-enantiomer, is a high-value intermediate for the pharmaceutical industry, primarily due to its essential role in the synthesis of Ticagrelor. Its commercial availability from multiple suppliers facilitates its use in both research and large-scale production. Future research is likely to focus on developing more efficient and greener synthetic routes, such as biocatalytic methods using engineered epoxide hydrolases.[2] Furthermore, its potential as a scaffold for developing novel therapeutics, especially in the area of neurodegenerative diseases through calpain inhibition, warrants further exploration.

References

- 1. mdpi.com [mdpi.com]

- 2. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

- 3. (2S)-2-(3,4-Difluorophenyl)oxirane | C8H6F2O | CID 30070539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-(3,4-Difluorophenyl)oxirane

Introduction

(S)-2-(3,4-Difluorophenyl)oxirane is a chiral epoxide of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients. Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-(3,4-Difluorophenyl)oxirane, targeting researchers, scientists, and professionals in drug development. The primary method detailed is the hydrolytic kinetic resolution of racemic 2-(3,4-difluorophenyl)oxirane, a robust and efficient method for obtaining the desired (S)-enantiomer with high enantiomeric excess. An alternative theoretical approach via asymmetric epoxidation is also discussed.

Synthetic Strategies

Two main strategies for the enantioselective synthesis of (S)-2-(3,4-Difluorophenyl)oxirane are presented:

-